(3,6-Dimethoxypyridazin-4-yl)boronic acid is an organoboron compound characterized by a pyridazine ring with methoxy substituents and a boronic acid functional group. This compound is significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its ability to participate in various coupling reactions.
This compound can be synthesized from commercially available starting materials, including pyridazine derivatives and boronic acids. Its structure consists of a pyridazine core substituted at positions 3 and 6 with methoxy groups, enhancing its reactivity and solubility in organic solvents.
(3,6-Dimethoxypyridazin-4-yl)boronic acid falls under the category of boronic acids, which are known for their versatile reactivity in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. It is classified as an organoboron compound due to the presence of a boron atom bonded to a carbon atom.
The synthesis of (3,6-Dimethoxypyridazin-4-yl)boronic acid typically involves several key steps:
One effective synthetic route involves the Suzuki-Miyaura cross-coupling reaction, where a suitable aryl halide is reacted with (3,6-dimethoxypyridazin-4-yl)boronic acid in the presence of a palladium catalyst and a base. This method allows for the formation of various substituted pyridazine derivatives with high yields and selectivity .
The molecular formula for (3,6-Dimethoxypyridazin-4-yl)boronic acid is , with a molecular weight of approximately 179.96 g/mol. The structure features:
The compound's InChI Key is HSLQKZVYQWZVRI-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure. The compound has been characterized through various spectroscopic methods including NMR and mass spectrometry .
(3,6-Dimethoxypyridazin-4-yl)boronic acid participates in several important chemical reactions:
In typical Suzuki reactions involving (3,6-Dimethoxypyridazin-4-yl)boronic acid, conditions such as temperature, solvent choice (commonly dioxane or ethanol), and the presence of bases like sodium carbonate are crucial for optimizing yields .
The mechanism of action for (3,6-Dimethoxypyridazin-4-yl)boronic acid primarily revolves around its role as a nucleophile in cross-coupling reactions. The process typically involves:
The efficiency of these reactions can be influenced by factors such as steric hindrance around the boron atom and electronic effects from substituents on both the pyridazine ring and the aryl halide.
Relevant data includes:
(3,6-Dimethoxypyridazin-4-yl)boronic acid finds applications in:
Table 1: Key Identifiers of (3,6-Dimethoxypyridazin-4-yl)boronic Acid
Property | Value |
---|---|
CAS Registry Number | 1015480-87-1 |
IUPAC Name | (3,6-dimethoxypyridazin-4-yl)boronic acid |
Molecular Formula | C₆H₉BN₂O₄ |
Molecular Weight | 183.96 g/mol |
Canonical SMILES | COc1cc(B(O)O)c(OC)nn1 |
InChI Key | ZMMDVCDFKFTXIC-UHFFFAOYSA-N |
Hazard Statements | H302 (Harmful if swallowed) |
(3,6-Dimethoxypyridazin-4-yl)boronic acid (CAS 1015480-87-1) has emerged as a structurally distinctive organoboron compound within contemporary heterocyclic chemistry. Characterized by its pyridazine core flanked by methoxy substituents at the 3- and 6-positions and a boronic acid functional group at C4, this building block occupies a specialized niche in synthetic and medicinal chemistry research. Its structural configuration imparts unique electronic properties and reactivity patterns that differentiate it from simpler aryl boronic acids. The compound typically presents as a stable, solid organoboron reagent with defined handling precautions related to oral toxicity (H302) [1] [5] [9].
Boronic acids represent a cornerstone of modern synthetic methodologies and pharmaceutical development. Their significance primarily stems from:
Suzuki-Miyaura Cross-Coupling: Boronic acids serve as pivotal nucleophilic partners in palladium-catalyzed cross-coupling reactions, enabling efficient carbon-carbon bond formation. This transformation has become indispensable for constructing biaryl systems prevalent in pharmaceuticals, agrochemicals, and materials science [3] [7].
Proteasome Inhibitors: The approval of bortezomib (Velcade®) in 2003 marked a paradigm shift, validating boronic acids as pharmacophores rather than merely synthetic intermediates. Bortezomib's boronic acid moiety forms reversible covalent bonds with catalytic threonine residues in the proteasome, establishing a template for targeted oncology therapeutics [3].
β-Lactamase Inhibition: Vaborbactam exemplifies the application of cyclic boronic acids in combating antibiotic resistance. This structural motif confers potent inhibition of serine β-lactamases through transition state mimicry, restoring efficacy to β-lactam antibiotics against resistant pathogens [3].
Diverse Pharmacological Targeting: Beyond established drugs, boronic acids demonstrate versatile target engagement, acting as enzyme inhibitors (proteases, phosphatases, dehydrogenases), receptor modulators, and carbohydrate sensors. Their ability to adopt tetrahedral anionic configurations under physiological conditions facilitates interactions with biological nucleophiles, enabling precise modulation of protein function [3] [7].
The pyridazine heterocycle within (3,6-dimethoxypyridazin-4-yl)boronic acid imparts distinct physicochemical and electronic characteristics critical to its utility:
Table 2: Comparative Analysis of Diazine Heterocycles
Property | Pyridazine | Pyrimidine | Pyrazine |
---|---|---|---|
Dipole Moment | 3.9 D | 2.4 D | 0.6 D |
pKₐ (Conjugate Acid) | 2.0 | 0.93 | 0.37 |
Hydrogen Bond Capacity | Dual acceptor sites | Dual acceptor sites | Dual acceptor sites |
Electron Density Distribution | Highly asymmetric | Moderately asymmetric | Symmetric |
Enhanced Dipolar Character: Pyridazine's substantial dipole moment (3.9 D) significantly exceeds that of other diazines. This property augments intermolecular interactions, improving crystal lattice stability (beneficial for crystallization) and strengthening binding affinity to biological targets through dipole-dipole and dipole-charge interactions [4].
Hydrogen Bonding Capability: The adjacent nitrogen atoms within the pyridazine ring function as potent hydrogen bond acceptors. This enables simultaneous bidentate interactions with protein residues or solvent molecules, enhancing binding specificity and improving aqueous solubility relative to purely aromatic hydrocarbons [4] [8].
Electronic Modulation by Methoxy Substituents: The 3,6-dimethoxy configuration profoundly influences the electronic environment. These electron-donating groups elevate the electron density at C4, stabilizing the boronic acid moiety and modulating its Lewis acidity. This electronic tuning potentially enhances stability during synthetic manipulations and influences transmetalation efficiency in cross-coupling reactions [1] [9].
Bioisosteric Potential: Pyridazine serves as a versatile bioisostere for benzene, pyridine, pyrimidine, and other aromatic systems. This enables strategic scaffold-hopping in medicinal chemistry, potentially improving potency, selectivity, or physicochemical properties while retaining target engagement [4] [8].
The trajectory of (3,6-dimethoxypyridazin-4-yl)boronic acid reflects broader trends in organoboron chemistry:
Early Development as Synthetic Intermediate: Initially cataloged primarily as a building block (MDL: MFCD10700157), this compound belonged to a class of reagents developed to expand accessible chemical space in metal-catalyzed transformations, particularly Suzuki-Miyaura couplings involving halogenated diazines [1] [5].
Patent Activity and Therapeutic Validation: A significant inflection point arrived with its inclusion in patent applications circa 2018-2020 (e.g., WO-2020106816-A1, US-2020165249-A1, EP-3883570-A1, CN-113271946-A). These patents specifically claim functionalized heterocycles, including pyridazine boronic acids, as antiviral agents. This marked its transition from a synthetic tool to a structural component within pharmacologically active candidates [1].
Expanding Role in Diverse Therapeutic Areas: Beyond antivirals, research identified the 3,6-disubstituted pyridazine scaffold, closely related to the boronic acid derivative, as a privileged structure in medicinal chemistry. Notable examples include CDK inhibitors (e.g., compounds explored in breast cancer models) and kinase modulators. The inherent hydrogen-bonding capacity and dipole moment of pyridazine enhance target binding, driving interest in incorporating this core into bioactive molecules [4] [8].
Agrochemical Parallels: While pharmaceutical applications surged, pyridazine derivatives concurrently gained traction in agrochemical development (e.g., herbicides like cyclopyrimorate, flufenpyr). This dual-industry relevance further stimulated research into novel pyridazine building blocks, including boronic acids, for structure-activity relationship exploration [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7